![molecular formula C8H17ClN2O3 B1437215 Nepsilon-Acetyl-L-lysine Hydrochloride CAS No. 1820580-06-0](/img/structure/B1437215.png)
Nepsilon-Acetyl-L-lysine Hydrochloride
Overview
Description
Nepsilon-Acetyl-L-lysine Hydrochloride, also known as (2S)-2-amino-6-acetamidohexanoic acid, is an R-chain N-acetylated α amino acid . It is used together with other lysine analogues to differentiate and characterize various aminoacylases and regulator 2 (Sir2) enzymes/sirtuins .
Molecular Structure Analysis
The molecular formula of Nepsilon-Acetyl-L-lysine Hydrochloride is C8H16N2O3·HCl . Its molecular weight is 224.69 .Physical And Chemical Properties Analysis
Nepsilon-Acetyl-L-lysine Hydrochloride is a solid substance . It appears as a white to almost white powder or crystal . It is soluble in water .Scientific Research Applications
Lysine Acetylation in Cardiovascular Diseases
Lysine acetylation, regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), plays a critical role in cardiovascular diseases. Studies have demonstrated the therapeutic potential of KDAC inhibitors in treating hypertension, vascular diseases, arrhythmia, heart failure, and angiogenesis. These insights suggest a promising avenue for developing therapeutics targeting lysine acetylation pathways in cardiovascular health (Li, Ge, & Li, 2019).
Enhancement of L-Lysine Production
L-Lysine is an essential amino acid with significant industrial applications, particularly in food and animal feed. Research focusing on strain development and fermentation technologies has led to enhanced L-lysine production. This involves optimizing fermentation parameters and employing genetic engineering techniques to improve the yield and productivity of L-lysine, demonstrating the application of Nε-Acetyl-L-lysine hydrochloride in biotechnological advancements (Félix et al., 2019).
Machine Learning in Predicting Lysine Acetylation Sites
The prediction of lysine acetylation sites through machine learning approaches represents a significant application in protein research. These computational tools facilitate the rapid identification of lysine acetylation modification sites, aiding in the understanding of cellular metabolism and regulatory processes. This advancement underscores the utility of Nε-Acetyl-L-lysine hydrochloride in computational biology and the development of prediction tools for protein modifications (Basith et al., 2021).
Immune-Related Molecules in Cancer Immunotherapy
The acetylation and deacetylation of lysine residues on immune-related molecules play a significant role in cancer immunotherapy. Modulating these post-translational modifications has shown promise in developing therapeutic strategies for cancer treatment, highlighting the importance of lysine acetylation/deacetylation pathways in the immune response to cancer (Ding et al., 2022).
Novel Electrostatic Mechanism of N-Acetylated Proteins
The mode of action of N-acetylated proteins, such as Nε-Acetyl-L-lysine hydrochloride, involves a novel electrostatic mechanism. This process influences cell signaling and energetics, offering insights into the relationship between N-acetylation and phosphorylation. Such findings contribute to the understanding of the biochemical actions of N-acetylated proteins and their potential applications in therapeutic interventions (Kovacic, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Nepsilon-Acetyl-L-lysine has been identified as a key metabolite in the pathogenesis of COVID-19 in obese patients . Upregulated levels of Nepsilon-Acetyl-L-lysine were evidenced in overweight-obese COVID-19 patients . This suggests that Nepsilon-Acetyl-L-lysine could play a significant role in future research related to metabolic regulation in viral infections .
properties
IUPAC Name |
(2S)-6-acetamido-2-aminohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVATDGTAFJGJI-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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